1-(2,4-Dichlorophenyl)sulfonylimidazole

描述

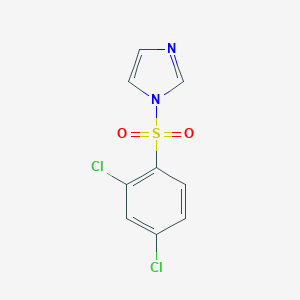

1-(2,4-Dichlorophenyl)sulfonylimidazole is a heterocyclic compound featuring an imidazole ring substituted with a sulfonyl group linked to a 2,4-dichlorophenyl moiety. The sulfonyl group enhances stability and may facilitate interactions with biological targets, while the 2,4-dichlorophenyl substituent contributes to steric bulk and electron-withdrawing effects. Synonyms for this compound include ZINC1397205 and AKOS005082082 .

属性

IUPAC Name |

1-(2,4-dichlorophenyl)sulfonylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O2S/c10-7-1-2-9(8(11)5-7)16(14,15)13-4-3-12-6-13/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDFBMZLMXINKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406781 | |

| Record name | ST50169640 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853903-09-0 | |

| Record name | ST50169640 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)sulfonylimidazole typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with imidazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.

化学反应分析

Types of Reactions: 1-[(2,4-Dichlorophenyl)sulfonyl]-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

科学研究应用

1-[(2,4-Dichlorophenyl)sulfonyl]-1H-imidazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 1-(2,4-Dichlorophenyl)sulfonylimidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.

相似化合物的比较

Comparison with Structurally Similar Compounds

1-[(4-Chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole

- Structure : Replaces the imidazole ring with a benzimidazole system and substitutes the 2,4-dichlorophenyl group with a 4-chlorophenyl moiety.

- Chlorine Substitution: The single chlorine at the 4-position reduces steric hindrance, possibly altering binding affinity in biological systems.

- Applications : Likely explored for antimicrobial or anticancer activity due to benzimidazole’s prevalence in drug design.

Imazalil (1-[2-(2,4-Dichlorophenyl)-2-(2-propenyloxy)ethyl]-1H-imidazole)

- Structure : Shares the 2,4-dichlorophenyl and imidazole groups but replaces the sulfonyl group with a propenyloxyethyl chain.

- Key Differences :

- Functional Group : The propenyloxyethyl side chain introduces ether and alkene functionalities, increasing molecular flexibility and reducing polarity (logP ≈ 4.1).

- Biological Activity : Imazalil is a well-documented fungicide, targeting sterol biosynthesis in fungi. The sulfonyl group in 1-(2,4-dichlorophenyl)sulfonylimidazole may instead favor interactions with sulfhydryl or amine groups in enzymes .

- Regulatory Status : Approved by the EPA for agricultural use, with established tolerance levels in crops .

1-[(2,4-Dichlorophenyl)sulfonyl]-4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole

- Structure : Substitutes the imidazole ring with a pyrazole system and adds 3,4-dimethoxyphenyl and methyl groups.

- Substituents: The 3,4-dimethoxyphenyl group introduces electron-donating methoxy groups, which may enhance solubility in polar solvents compared to the dichlorophenyl group .

- Applications : Likely investigated for kinase inhibition or anti-inflammatory activity due to pyrazole’s prevalence in medicinal chemistry.

Propiconazole (1-((2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole)

- Structure : Features a triazole ring and a dioxolane-propyl chain linked to the 2,4-dichlorophenyl group.

- Key Differences :

Data Table: Structural and Functional Comparison

| Compound Name | Heterocycle | Key Substituents | logP (Predicted) | Primary Application |

|---|---|---|---|---|

| This compound | Imidazole | 2,4-Dichlorophenyl sulfonyl | 3.2 | Research (enzyme inhibition) |

| 1-[(4-Chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole | Benzimidazole | 4-Chlorophenyl sulfonyl, methyl | 3.8 | Antimicrobial research |

| Imazalil | Imidazole | 2,4-Dichlorophenyl, propenyloxyethyl | 4.1 | Agricultural fungicide |

| 1-[(2,4-Dichlorophenyl)sulfonyl]-pyrazole derivative | Pyrazole | 3,4-Dimethoxyphenyl, methyl | 2.9 | Kinase inhibition research |

| Propiconazole | Triazole | 2,4-Dichlorophenyl, dioxolane-propyl | 3.5 | Broad-spectrum fungicide |

Research Findings and Mechanistic Insights

- Receptor Affinity: Compounds with sulfonyl groups (e.g., this compound) may exhibit distinct receptor-binding profiles compared to propenyloxyethyl or triazole derivatives.

- Chlorine Positioning: The 2,4-dichloro configuration enhances electronegativity and steric effects, which can improve binding to hydrophobic pockets in proteins compared to mono-chlorinated analogs .

- Metabolic Stability : Sulfonyl-containing compounds generally demonstrate higher metabolic stability than ether-linked derivatives (e.g., Imazalil), which may undergo oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。